(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine.
Coupling Reaction: The thiazole derivative is then coupled with 2-fluoroaniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Substituted phenyl or thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives are studied for their antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes.
Medicine
Drug Development: Potential use in developing drugs for treating infections, cancer, and other diseases.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]prop-2-enenitrile
- (2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2-bromophenyl)amino]prop-2-enenitrile
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring can significantly alter the compound’s biological activity and chemical properties.
- Thiazole Ring : The thiazole ring is known for its versatility and biological relevance.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3S/c19-12-5-6-13(14(20)7-12)17-10-25-18(24-17)11(8-22)9-23-16-4-2-1-3-15(16)21/h1-7,9-10,23H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESLFWAOVOWGIS-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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